Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate
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Overview
Description
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate is an organophosphorus compound with a molecular formula of C10H19O5P This compound is characterized by the presence of a phosphonate group, which is bonded to a hept-2-en-1-yl chain substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate typically involves the reaction of a suitable phosphonate precursor with a hept-2-en-1-yl derivative. One common method involves the use of dimethyl phosphite and a hept-2-en-1-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the halide, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.
Industry: Used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism by which Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, the compound can act as an inhibitor of enzymes that utilize phosphate or phosphonate substrates. The methoxycarbonyl group can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl {1-[(methoxycarbonyl)oxy]-2-propen-1-yl}phosphonate
- Dimethyl {1-[(methoxycarbonyl)oxy]ethyl}phosphonate
Uniqueness
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate is unique due to its hept-2-en-1-yl chain, which provides distinct chemical properties and reactivity compared to similar compounds with shorter or different alkyl chains. This uniqueness can be leveraged in specific applications where the length and structure of the alkyl chain are critical.
Properties
CAS No. |
820233-30-5 |
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Molecular Formula |
C11H21O6P |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
1-dimethoxyphosphorylhept-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H21O6P/c1-5-6-7-8-9-10(17-11(12)14-2)18(13,15-3)16-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
YOWNHBMRMOVKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(OC(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
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